N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound featuring a pyrazole and pyridine moiety linked to a dihydrobenzo[dioxine] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling Reaction: The pyrazole and pyridine derivatives are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired intermediate.
Formation of the Dihydrobenzo[dioxine] Structure: This involves a cyclization reaction, often using a phenol derivative and an appropriate dihalide.
Final Coupling and Amide Formation: The intermediate is then coupled with the dihydrobenzo[dioxine] structure, followed by amide bond formation using reagents like carbodiimides (e.g., EDCI) and a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions, carbodiimides for amide bond formation.
Major Products
The major products of these reactions would include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridine-3-yl]methanone
Uniqueness
Compared to similar compounds, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its combination of a pyrazole, pyridine, and dihydrobenzo[dioxine] moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-16(5-6-22-23)14-9-13(10-20-12-14)11-21-19(24)15-3-2-4-17-18(15)26-8-7-25-17/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBNQKQQQBDJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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